2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide
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Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide is a synthetic organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups. These fluorinated groups impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorinated groups.
Mechanism of Action
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethoxy and trifluoromethyl groups enhance its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share similar structural features and have been studied for their anti-cancer and anti-diabetic properties.
3,5-bis(2,2,2-trifluoroethoxy)pyridazine: Another fluorinated compound with potential biological activity.
Uniqueness
What sets 2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzohydrazide apart is its unique combination of trifluoroethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F9N2O4/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)16(32)30-29-15(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKLSHMHPPETEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F9N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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